molecular formula C12H14N2O5S B2962955 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-4-nitrobenzamide CAS No. 332119-56-9

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-4-nitrobenzamide

Cat. No.: B2962955
CAS No.: 332119-56-9
M. Wt: 298.31
InChI Key: XXSQBZOZXUTQEQ-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-4-nitrobenzamide is a synthetic organic compound characterized by a benzamide core substituted with a nitro group at the para position and a methyl-sulfone-modified tetrahydrothiophene moiety.

The sulfone group in the tetrahydrothiophene ring enhances solubility and metabolic stability compared to non-oxidized sulfur analogs, while the nitro group may contribute to interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-methyl-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O5S/c1-13(11-6-7-20(18,19)8-11)12(15)9-2-4-10(5-3-9)14(16)17/h2-5,11H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSQBZOZXUTQEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of sulfur-containing pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to understand the interaction of sulfur-containing compounds with biological macromolecules.

Industry: It is used in the manufacturing of specialty chemicals and materials, leveraging its unique chemical properties.

Mechanism of Action

The mechanism by which N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-4-nitrobenzamide exerts its effects involves its interaction with specific molecular targets. The nitro group and sulfur-containing ring may interact with enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-4-nitrobenzamide can be categorized based on modifications to the benzamide core, sulfone substituents, or nitro group positioning. Below is a comparative analysis of key analogs:

Structural Analogs with Modified Substituents

Compound Name Key Structural Features Physicochemical Properties Biological Activity Reference
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)-N-(4-isopropylbenzyl)benzamide Hexyloxy group at para position; isopropylbenzyl substitution Higher lipophilicity (logP ~4.2) due to hexyloxy and isopropyl groups Enhanced membrane permeability; tested as a protease inhibitor
N-(3-chlorophenethyl)-4-nitrobenzamide Chlorophenethyl group replaces sulfone-tetrahydrothiophene Moderate solubility (logP ~2.8); nitro group retained Exhibits antimicrobial activity against Gram-positive bacteria
N,N-dimethyl-4-nitrobenzamide Dimethylamine substitution; no sulfone group High aqueous solubility (logP ~1.5) Limited bioactivity; used as a synthetic intermediate

Key Differences and Implications

  • In contrast, the dimethylamine analog prioritizes solubility, making it more suitable for in vitro assays.
  • Electron-Withdrawing Effects : The nitro group in all analogs enhances electrophilicity, but the sulfone moiety in the parent compound introduces additional polarity, which may reduce off-target interactions compared to the chlorophenethyl analog .
  • Synthetic Complexity : The sulfone-tetrahydrothiophene scaffold requires multi-step synthesis involving sulfoxidation, whereas simpler analogs (e.g., N,N-dimethyl-4-nitrobenzamide) are accessible via direct acylation .

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-4-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and potential applications based on diverse sources and research findings.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C11H12N2O5S
  • Molecular Weight : 284.29 g/mol
  • CAS Number : 303016-15-1
  • Boiling Point : 617.3±50.0 °C (predicted)
  • Density : 1.49±0.1 g/cm³ (predicted)
  • pKa : 11.77±0.20 (predicted) .

The biological activity of this compound is attributed to its ability to interact with various biological targets, particularly in the context of cancer research and anti-inflammatory applications. The presence of the dioxidotetrahydrothiophene moiety may enhance its reactivity and binding affinity to specific proteins or enzymes involved in disease pathways.

Anticancer Properties

Research indicates that compounds with similar structural features to this compound exhibit anticancer properties. For instance, quinazoline-based compounds are known for their anticancer activities, suggesting that this compound could potentially inhibit tumor growth through similar mechanisms .

Anti-inflammatory Effects

Preliminary studies have suggested that the compound may possess anti-inflammatory properties, making it a candidate for further investigation in treating inflammatory diseases. The nitro group in the benzamide structure is often associated with such activities, enhancing the compound's therapeutic potential .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors. Key steps may include:

  • Formation of the dioxidotetrahydrothiophene ring.
  • Introduction of the nitrobenzamide moiety through nucleophilic substitution reactions.
  • Purification and characterization using techniques such as NMR and mass spectrometry.

Table 1: Comparison of Related Compounds

Compound NameStructural FeaturesUnique Properties
N-(1,1-Dioxothiolan-3-yl)-3-methoxy-N-(4-methylbenzyl)benzamideContains dioxidothiophene and methoxy groupPotentially different biological activity due to methoxy substitution
Benzamide DerivativesVarying substitutions on benzamide coreDiverse pharmacological profiles depending on substituents
Quinazoline-Based CompoundsContains quinazoline ringKnown for anticancer activities in various derivatives

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on Quinazoline Derivatives : A study demonstrated that quinazoline derivatives exhibited significant cytotoxicity against various cancer cell lines, indicating a potential pathway for this compound to act similarly .
  • Anti-inflammatory Research : Research focusing on nitro-substituted benzamides revealed their capacity to inhibit pro-inflammatory cytokines in vitro, suggesting that this compound could also modulate inflammatory responses .

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